molecular formula C18H22N4O5 B11424501 dimethyl 1-{1-[(2,6-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{1-[(2,6-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11424501
M. Wt: 374.4 g/mol
InChI Key: HWRBVLXJLUMDPH-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes dimethyl groups and a carbamoyl propyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 1-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 1-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4,5-DIMETHYL 1-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-DIMETHYL 1-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N4O5

Molecular Weight

374.4 g/mol

IUPAC Name

dimethyl 1-[1-(2,6-dimethylanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C18H22N4O5/c1-6-12(16(23)19-13-10(2)8-7-9-11(13)3)22-15(18(25)27-5)14(20-21-22)17(24)26-4/h7-9,12H,6H2,1-5H3,(H,19,23)

InChI Key

HWRBVLXJLUMDPH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)N2C(=C(N=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

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